Entecavir
Overview
Description
Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV). It is used as a first-line treatment for chronic hepatitis B virus infection in adults and children at least 2 years of age with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease .
Synthesis Analysis
Entecavir can be synthesized starting from 1,3-propanediol in 15 steps with an overall yield of 23.4%. A unique feature of the synthetic route is that the five-membered carbocyclic core is installed by an intramolecular nitrile oxide cycloaddition (INOC) reaction and the guanine moiety is introduced by a Mitsunobu reaction . Another synthetic route involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton .
Molecular Structure Analysis
The molecular formula of Entecavir is C12H15N5O3. It is a member of 2-aminopurines, an oxopurine, a primary alcohol, and a secondary alcohol . The molecular weight is 277.28 g/mol .
Chemical Reactions Analysis
Entecavir is a prodrug which must be phosphorylated to the active triphosphate form, the active form of the drug, intracellularly . The key features of its preparation include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety, its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and the coupling with a purine derivative by a Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physicochemical characteristics of Entecavir were evaluated in terms of morphology, thermal properties, and X-ray diffraction patterns .
Scientific Research Applications
Efficacy in Chronic Hepatitis B and Liver Cirrhosis
Entecavir is a potent antiviral agent recommended for chronic hepatitis B (CHB). A study highlighted its effectiveness in reducing the risks of hepatic events, hepatocellular carcinoma (HCC), liver-related, and all-cause mortality in CHB patients with liver cirrhosis. Particularly notable was its impact on patients who maintained viral suppression (Wong et al., 2013).
Entecavir and HIV-1 Replication
In patients with HIV-1 and HBV coinfection, entecavir demonstrated a potent partial inhibitory effect on HIV-1 replication. However, it was observed that entecavir monotherapy could lead to the accumulation of HIV-1 variants resistant to lamivudine (McMahon et al., 2007).
Liver Function and Fibrosis Markers
Entecavir treatment for two years was found to improve liver function and non-invasive fibrosis markers in patients with hepatitis B virus-associated cirrhosis (Shin et al., 2015).
Safety and Efficacy in Chronic Hepatitis B
Entecavir has been established as safe and effective for the treatment of chronic hepatitis B, showing potent HBV suppression and low rates of genotypic resistance in nucleos(t)ide-naïve patients (Osborn, 2011).
Comparison with Lamivudine
In a comparative study with lamivudine, entecavir showed higher rates of histologic improvement and virologic response in patients with HBeAg-negative chronic hepatitis B (Lai et al., 2006).
Antiviral Resistance Mutations
A study on the emergence of oncogenic-enhancing hepatitis B virus X gene mutants in patients receiving suboptimal entecavir treatment suggested a need for caution, as these mutations could develop during treatment, especially in cirrhotic patients who still developed hepatocellular carcinoma (HCC) after entecavir therapy (Lin et al., 2019).
Hepatic Disposition and Antiviral Activity during Pregnancy
A study focused on the hepatic disposition of entecavir during non-pregnancy and pregnancy, shedding light on the mechanisms of entecavir uptake into hepatocytes and evaluating changes in its hepatic distribution during pregnancy (Ma et al., 2019).
Molecular Modeling of Drug Resistance
Research on entecavir's drug-resistant HBV involved process and molecular modeling studies, providing insights into the molecular basis of drug resistance and the structural relationship of HBV reverse transcriptase with entecavir (Pathy & Internationals, 2018).
Quantitation in Human Plasma
A study developed an LC-MS/MS method for the quantitation of entecavir in human plasma, achieving high sensitivity and a wide concentration range, which is crucial for clinical studies (Zhang et al., 2009).
Clinical Applications in Various Liver Diseases
An article summarized clinical applicationsof entecavir in various hepatitis B virus-related liver diseases, emphasizing its role as a new generation nucleoside analogue with potent antiviral activity and low resistance, suitable for treating chronic hepatitis, cirrhosis, and other HBV-related conditions (Cai, 2012).
Safety And Hazards
Future Directions
While Entecavir is primarily used for the treatment of chronic hepatitis B, it also holds promise beyond its original therapeutic indication. For instance, it acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046446 | |
Record name | Entecavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |
Record name | Entecavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENTECAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM. | |
Record name | Entecavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENTECAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Entecavir | |
Color/Form |
White to off white powder | |
CAS RN |
142217-69-4 | |
Record name | Entecavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Entecavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entecavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entecavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | ENTECAVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ENTECAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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